N-Isobutylmethanesulfonamide

Description

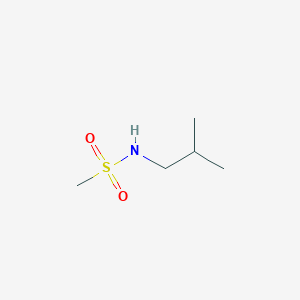

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-methylpropyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2S/c1-5(2)4-6-9(3,7)8/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGDRQUFMJRVAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404131 | |

| Record name | N-ISOBUTYLMETHANESULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133171-80-9 | |

| Record name | N-ISOBUTYLMETHANESULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-methylpropyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Advanced Preparative Methodologies for N Isobutylmethanesulfonamide

Established Conventional Synthesis Routes for N-Isobutylmethanesulfonamide

The traditional and most straightforward synthesis of this compound relies on the well-established reaction between an amine and a sulfonyl chloride. ekb.eg This method is valued for its simplicity and generally high efficiency. tsijournals.com

The primary conventional method involves the reaction of isobutylamine (B53898) with methanesulfonyl chloride. Typically, this reaction is carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine) or pyridine (B92270), which serves to neutralize the hydrochloric acid byproduct generated during the reaction. tsijournals.comyoutube.com The isobutylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the methanesulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of the stable sulfonamide N-S bond. youtube.com

A patent for a more complex molecule describes a representative procedure where isobutylamine is reacted with methanesulfonyl chloride to successfully yield this compound, which is then used as an intermediate in a subsequent step. googleapis.com Limitations of this classical approach can include the potential for the formation of undesired disulfonamides with primary amines and the need for harsh conditions when dealing with less nucleophilic amines. tsijournals.com

Multi-Step Synthesis Strategies

Multi-step synthesis is a cornerstone of organic chemistry, allowing for the construction of complex molecules from simpler starting materials through a sequence of reactions. vapourtec.comrsc.org In this context, the synthesis of this compound often constitutes a single step within a broader, multi-step sequence. Its formation can be a crucial part of a strategy to build more complex pharmaceutical or agrochemical compounds. chemimpex.com

An example of this is its use as a key intermediate. After its preparation via the conventional route, this compound can be subjected to further reactions. For instance, it has been used in N-arylation reactions. In one documented pathway, this compound was dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) with a base such as diisopropylethylamine (DIEA) and reacted with a heterocyclic compound like 2-chloropyrimidine-4-amine at elevated temperatures to produce a more complex final product. googleapis.com This illustrates how the initial formation of the sulfonamide is a critical part of a convergent synthetic route, where different molecular fragments are prepared separately before being combined. google.com

Role of Protecting Group Chemistry in this compound Synthesis

Protecting group chemistry is a fundamental strategy in multi-step organic synthesis, where a functional group is temporarily modified to prevent it from reacting in subsequent steps. wikipedia.orgorganic-chemistry.org The synthesis of this compound is, in itself, an example of protecting group chemistry in action. The sulfonamide group is one of the most common and stable protecting groups for amines. chem-station.comorgsyn.org

By converting isobutylamine into this compound, the reactivity of the nitrogen atom is significantly altered. chem-station.com This transformation serves several purposes:

Reduced Basicity and Nucleophilicity : The strongly electron-withdrawing methanesulfonyl (Ms) group delocalizes the lone pair of electrons on the nitrogen atom, making the sulfonamide far less basic and nucleophilic than the parent amine. youtube.comchem-station.com This "tames" the amine, allowing chemical reactions to be performed on other parts of the molecule without interference from the amino group. youtube.com

Increased Acidity of N-H Proton : The N-H proton of a primary sulfonamide is sufficiently acidic to be removed by a base. This allows for subsequent alkylation or arylation reactions on the nitrogen atom. chem-station.com

High Stability : Sulfonamides are known for their exceptional stability across a wide range of reaction conditions, including both acidic and basic environments. chem-station.com This robustness makes them reliable protecting groups for complex syntheses.

However, this high stability can also be a drawback, as deprotection (the removal of the sulfonyl group to regenerate the free amine) often requires harsh conditions, such as using strong acids or potent reducing agents like sodium in liquid ammonia. wikipedia.orgchem-station.com

Emerging Electrochemical Synthesis Approaches for Sulfonamides, Including this compound

In recent years, organic electrosynthesis has gained prominence as a green and powerful methodology. chemistryworld.comrsc.org It uses electricity as a "reagent" to drive chemical reactions, often avoiding the need for harsh chemical oxidants or reductants, which reduces waste and improves safety. rsc.orgosi.lv This approach has been successfully applied to the synthesis of sulfonamides, including this compound. nih.gov

Electrosynthesis Methodologies for this compound

Several electrochemical methods for synthesizing sulfonamides have been developed, offering milder and more sustainable alternatives to conventional routes.

One documented method for the synthesis of this compound involves the electrochemical reaction of an amine with dimethyl sulfoxide (DMSO). researchgate.netrsc.org In a typical procedure, isobutylamine is added to an undivided electrochemical cell containing DMSO as both the solvent and the methylsulfonyl source, along with potassium iodide (KI) as a mediator. The electrolysis is carried out using a platinum (Pt) plate as the anode and a nickel (Ni) plate as the cathode at a constant current. rsc.org This method provides a direct route to the desired product under mild conditions.

Other innovative electrochemical approaches applicable to sulfonamide synthesis include:

Oxidative Coupling of Thiols and Amines : This method directly couples readily available thiols and amines using electricity. nih.govacs.org The transformation is rapid, catalyst-free, and produces hydrogen gas as the only byproduct. acs.org

Dehydrogenative C-H/N-H Annulation : Cobalt-catalyzed electrochemical annulation of sulfonamides with alkynes has been reported to produce sultam derivatives, showcasing the potential for complex molecule synthesis. rsc.org

Direct Synthesis from (Hetero)arenes, SO₂, and Amines : A highly convergent method uses electrochemical C-H activation to synthesize aryl sulfonamides directly from unfunctionalized arenes, sulfur dioxide, and amines. nih.gov

| Method | Starting Materials | Key Features | Reference |

|---|---|---|---|

| DMSO as Sulfinyl Source | Isobutylamine, DMSO, KI | Direct synthesis of this compound; mild, undivided cell setup. | researchgate.net, rsc.org |

| Oxidative Coupling | Thiols, Amines | Catalyst-free, rapid reaction (5 min), H₂ as benign byproduct. | nih.gov, acs.org |

| Dehydrogenative C-H Activation | (Hetero)arenes, SO₂, Amines | No prefunctionalization of arene needed; forms aryl sulfonamides. | nih.gov |

Mechanistic Insights into Electrosynthetic Routes

Understanding the reaction mechanism is crucial for optimizing electrosynthetic processes. nih.gov Cyclic voltammetry and other analytical techniques have provided significant insights into how these reactions proceed.

For the oxidative coupling of thiols and amines , kinetic experiments show that the thiol is first rapidly oxidized at the anode to form a disulfide. nih.govacs.org This is followed by the generation of an amine radical. A series of subsequent oxidation steps are proposed to proceed through sulfenamide (B3320178) and sulfinamide intermediates to ultimately form the sulfonamide product. nih.gov

In the synthesis from arenes, SO₂, and amines , the proposed mechanism begins with the anodic oxidation of the aromatic compound to create a radical cation. This highly reactive species is then attacked by an amidosulfinate intermediate (formed from the amine and SO₂). A second oxidation step then yields the final sulfonamide product. nih.gov

For the synthesis using DMSO , mechanistic studies suggest the reaction can proceed through a radical pathway or an S-cation pathway, representing a novel use of DMSO as a methylsulfinyl source in electrosynthesis. researchgate.net

Catalytic Approaches in this compound Synthesis

Catalysis offers another avenue for improving the efficiency and selectivity of sulfonamide synthesis. Various metal-based catalysts have been developed to facilitate these transformations under milder conditions than traditional methods. frontiersin.orgmdpi.com

Zinc Oxide Catalysis : A simple and highly efficient procedure uses inexpensive and commercially available zinc oxide (ZnO) as a catalyst for the sulfonylation of amines. tsijournals.com This method works for a variety of amines, including sterically hindered ones, and proceeds under mild and neutral conditions, which notably prevents the formation of the undesired disulfonamide byproduct often seen in base-promoted reactions. tsijournals.com

Copper Catalysis : Copper catalysts are versatile and have been employed in several multicomponent reactions to build sulfonamides. One approach involves a single-step synthesis combining aryl boronic acids, amines, and a sulfur dioxide surrogate like DABSO, catalyzed by Cu(II). acs.orgscispace.com Another copper-catalyzed method couples nitroarenes, arylboronic acids, and potassium metabisulfite (B1197395). rsc.org These methods are particularly powerful for creating diverse libraries of aryl sulfonamides.

Synergetic Photoredox and Copper Catalysis : A modern approach merges visible-light photoredox catalysis with copper catalysis. acs.orgresearchgate.net This strategy enables the three-component synthesis of sulfonamides from aryl radical precursors, a wide range of amines (both electron-rich and -deficient), and a sulfur dioxide source in a single step at room temperature. The proposed mechanism involves the generation of an aryl radical, which is trapped by SO₂ to form a sulfonyl radical. This radical is then captured by a Cu(II) complex, which, after a reductive elimination step, produces the sulfonamide product. acs.org

| Catalytic System | Reactants | Key Advantages | Reference |

|---|---|---|---|

| Zinc Oxide (ZnO) | Amine, Sulfonyl chloride | Inexpensive, mild/neutral conditions, high selectivity, avoids disulfonamide formation. | tsijournals.com |

| Copper(II) | Aryl boronic acid, Amine, SO₂ source | Direct, single-step three-component synthesis; broad substrate scope. | acs.org, scispace.com |

| Photoredox/Copper | Aryl radical precursor, Amine, SO₂ source | Room temperature, single-step, works for electron-deficient amines. | acs.org |

Copper-Catalyzed Aminosulfonylation Strategies

Copper catalysis has emerged as a powerful and economical tool for the construction of C-N and S-N bonds, pivotal for the synthesis of sulfonamides. Various copper-catalyzed methods can be adapted for the preparation of this compound.

One prominent strategy is the Chan-Evans-Lam (CEL) cross-coupling reaction . This reaction typically involves the coupling of an amine with a boronic acid. For the synthesis of this compound, a variation of the CEL reaction could involve the coupling of isobutylamine with a methanesulfonylboronic acid derivative or a three-component reaction using a sulfur dioxide surrogate. For instance, a Cu(II)-catalyzed one-step synthesis of sulfonamides has been developed utilizing (hetero)arylboronic acids, amines, and 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as an SO₂ source. thieme-connect.com This methodology is noted for its compatibility with a wide range of functional groups and various amine types, including primary alkylamines like isobutylamine. thieme-connect.com

Another significant copper-catalyzed approach is the direct C-H amidation . This method forges the N-alkyl bond by activating a C-H bond in the presence of a sulfonamide. Powell et al. have reported the synthesis of N-alkylsulfonamides through the C-H amidation of sp³ C-H bonds. nih.gov While this specific study focused on amidating existing hydrocarbon frameworks, the underlying principle of copper-catalyzed C-H activation is a cornerstone of modern synthetic chemistry.

Furthermore, copper catalysis can facilitate the reaction between sulfonamides and various coupling partners. For example, a method for synthesizing N-sulfonyl enaminones involves the copper-catalyzed N-H olefination of sulfonamides with saturated ketones. thieme-connect.com While not a direct route to this compound, it highlights the versatility of copper in mediating reactions involving the sulfonamide nitrogen.

The table below summarizes representative conditions for copper-catalyzed sulfonamide synthesis, which could be adapted for producing this compound.

| Catalyst System | Reactants | Solvent | Key Features |

| Cu(II) / Boric Acid | (Hetero)arylboronic acids, Amines, DABSO | Not specified | One-step synthesis, wide functional group tolerance. thieme-connect.com |

| Cu(OAc)₂ / 1,10-Phenanthroline | Hydrocarbons, Sulfonamides | Not specified | C(sp³)-H amidation. nih.gov |

| Copper Catalyst | Sulfonamides, Saturated Ketones, TEMPO, O₂ | Not specified | N-H olefination to form N-sulfonyl enaminones. thieme-connect.com |

Other Transition Metal-Mediated Syntheses

Besides copper, other transition metals such as palladium, rhodium, and iron are instrumental in the synthesis of sulfonamides. These metals offer unique catalytic activities that can be harnessed for the preparation of this compound.

Palladium-catalyzed reactions are well-established for C-N bond formation. The Buchwald-Hartwig amination, for instance, is a powerful method for coupling amines with aryl halides. While typically used for N-arylation, modifications can allow for N-alkylation. A mechanochemical method using a palladium catalyst has been developed for a three-component coupling of potassium metabisulfite (K₂S₂O₅), amines, and aryl bromides or carboxylic acids, showcasing a green chemistry approach to sulfonamide synthesis. thieme-connect.com Additionally, palladium-catalyzed methods for synthesizing sulfonyl fluorides from aryl bromides using DABSO have been reported, which could potentially be adapted for sulfonamide synthesis by subsequent reaction with an amine. rsc.org

Rhodium-catalyzed C-H activation is another advanced strategy. For example, rhodium(III)-catalyzed synthesis of various nitrogen-containing heterocycles often proceeds through the activation of a C-H bond and subsequent coupling. rsc.orgnih.gov While direct application to this compound from simple precursors is not extensively documented, the principles of rhodium-catalyzed C-H functionalization are broadly applicable in organic synthesis.

Iron-catalyzed reactions are gaining prominence due to the low cost and low toxicity of iron. Iron can catalyze a variety of transformations, including C-H functionalization and cross-coupling reactions. mdpi.comrsc.org For instance, iron-catalyzed C-H functionalization of simple monosubstituted allenes has been reported using N-sulfonyl hemiaminal ether reagents. nih.gov The development of iron-catalyzed methods for direct aminosulfonylation is an active area of research.

The following table outlines some of these alternative transition metal-mediated approaches.

| Metal Catalyst | Reaction Type | Reactants | Key Features |

| Palladium | Mechanochemical Coupling | Aryl bromides/carboxylic acids, Amines, K₂S₂O₅ | Green synthesis, broad functional group tolerance. thieme-connect.com |

| Palladium | Sulfonylation/Fluorination | Aryl bromides, DABSO, NFSI | One-pot synthesis of sulfonyl fluorides. rsc.org |

| Rhodium(III) | C-H Activation/Annulation | N-nitrosoanilines, Sulfoxonium ylides | Synthesis of indazole N-oxides, showcasing C-H activation. rsc.org |

| Iron | C-H Functionalization | Monosubstituted allenes, N-sulfonyl hemiaminal ethers | Contrasteric C-H functionalization. nih.gov |

Elucidation of Reaction Mechanisms Involving N Isobutylmethanesulfonamide

Mechanistic Investigations of N-Isobutylmethanesulfonamide Formation Reactions

The most prevalent and traditional method for synthesizing sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. nih.govresearchgate.netresearchgate.net For this compound, this involves the reaction of methanesulfonyl chloride with isobutylamine (B53898), typically in the presence of a base to neutralize the hydrogen chloride byproduct. researchgate.netresearchgate.net

The formation of this compound from methanesulfonyl chloride and isobutylamine can proceed through distinct mechanistic pathways, largely dependent on the reaction conditions and the presence of catalysts.

Two primary mechanisms are generally considered for the sulfonylation of amines:

Direct Sulfonylation: In this pathway, the amine (isobutylamine) acts as a nucleophile and directly attacks the electrophilic sulfur atom of the sulfonyl chloride (methanesulfonyl chloride). This is followed by the departure of the chloride ion and deprotonation of the nitrogen atom, typically by a second equivalent of the amine or an added base like pyridine (B92270) or triethylamine, to yield the final sulfonamide product. researchgate.netnih.gov

Nucleophilic Addition Mechanism (Catalyzed): When a superior nucleophilic catalyst, such as 4-Dimethylaminopyridine (DMAP), is used, the reaction can proceed via a stable intermediate. nih.gov The catalyst first attacks the methanesulfonyl chloride to form a highly reactive sulfonyl-catalyst intermediate (e.g., a sulfonyl-DMAP adduct). This intermediate is then attacked by the isobutylamine, which displaces the catalyst and forms the sulfonamide. DFT calculations have shown that the energy barrier for the DMAP-intermediate pathway is significantly lower than for pathways involving other bases like collidine, making the reaction more efficient. nih.gov

The elementary steps for these pathways are summarized in the table below.

| Mechanism Pathway | Step 1 | Step 2 | Step 3 |

| Direct Sulfonylation | Nucleophilic attack of isobutylamine on the sulfur atom of methanesulfonyl chloride. | Elimination of chloride ion to form a protonated sulfonamide intermediate. | Deprotonation by a base to yield this compound and the protonated base. |

| Catalyzed (DMAP) | Nucleophilic attack of DMAP on methanesulfonyl chloride to form a reactive sulfonyl-DMAP intermediate and a chloride ion. | Nucleophilic attack of isobutylamine on the sulfonyl-DMAP intermediate. | Displacement of the DMAP catalyst to yield this compound. |

Table 1: Proposed elementary reaction steps for the formation of this compound.

In the synthesis of sulfonamides, sulfonyl chlorides are themselves considered important reactive intermediates or electrophiles. rsc.orgmagtech.com.cn In the context of forming this compound, methanesulfonyl chloride is the key electrophilic species that reacts with the nucleophilic amine.

In catalyzed reactions, other transient species become critical.

Sulfonyl-Catalyst Adduct: In reactions assisted by a nucleophilic catalyst like DMAP, a distinct reactive intermediate, the N-methanesulfonyl-DMAP cation , is formed. nih.gov This species is significantly more reactive towards the amine than the original sulfonyl chloride, facilitating a more efficient transformation, especially for less reactive or sterically hindered amines. nih.gov

Sulfene Intermediates: While the direct sulfonylation pathway is common, under certain basic conditions, sulfonyl chlorides can undergo elimination to form highly reactive sulfenes (R₂C=SO₂). These intermediates can then be trapped by nucleophiles like amines. However, this pathway is more prevalent with sulfonyl chlorides possessing an α-hydrogen.

Kinetic Studies of Reactions Pertinent to this compound Transformation

While formation kinetics are crucial, understanding the kinetics of subsequent transformations of N-alkylsulfonamides is vital for their application as intermediates in synthesis. These reactions often involve the cleavage of the sp³ carbon-nitrogen bond, allowing the N-alkylsulfonamide to act as a carbon electrophile. thieme-connect.com

Kinetic studies on the transformation of N-alkylsulfonamides, particularly under acidic conditions, provide strong evidence for an SN1-type mechanism. thieme-connect.com For instance, kinetic analysis of the acid-catalyzed alkylation of a thiol with an N-benzylic sulfonamide revealed that the reaction is first order with respect to both the sulfonamide and the acid catalyst, but zero order with respect to the nucleophile (the thiol). thieme-connect.com

Based on this, the rate law for a similar acid-catalyzed transformation of this compound would be:

Rate = k[this compound][Acid Catalyst]

This rate law indicates that the nucleophile is not involved in the slowest step of the reaction. Therefore, the rate-determining step is the unimolecular cleavage of the protonated sulfonamide's C-N bond to form a carbocation intermediate. thieme-connect.com In the case of this compound, this would be the formation of the isobutyl carbocation.

| Reaction Type | Proposed Rate Law | Order w.r.t. Sulfonamide | Order w.r.t. Catalyst | Order w.r.t. Nucleophile | Rate-Determining Step |

| Acid-Catalyzed C-N Cleavage | Rate = k[Sulfonamide][Acid] | 1 | 1 | 0 | Formation of carbocation intermediate thieme-connect.com |

Table 2: Representative kinetic data for the transformation of N-alkylsulfonamides.

Reaction conditions have a profound impact on the rates and mechanisms of both the formation and transformation of this compound.

Catalysts: In formation reactions, the choice of base or catalyst is critical. The use of a nucleophilic catalyst like DMAP can dramatically increase the reaction rate by providing a lower-energy pathway through a more reactive intermediate. nih.gov For transformation reactions, acid catalysts are essential for the SN1 pathway, as they protonate the sulfonamide nitrogen, converting the sulfonamido group into a better leaving group and accelerating C-N bond cleavage. thieme-connect.com

Solvent: The choice of solvent can influence reaction rates. For SN1 transformations, polar protic solvents can stabilize the carbocation intermediate, potentially increasing the reaction rate. For the formation reaction, aprotic solvents are typically used. researchgate.net

Temperature: As with most chemical reactions, temperature affects the rate. Higher temperatures are sometimes required for the sulfonylation of less reactive amines. researchgate.net

pH / Reagent Type: The nature of the reaction medium (acidic vs. basic) can fundamentally alter the reaction mechanism. Acidic conditions favor SN1-type C-N cleavage by generating carbocation intermediates. thieme-connect.com Conversely, strongly basic conditions can facilitate SN2 reactions with strong nucleophiles, where the rate would depend on the concentration of both the sulfonamide and the nucleophile. thieme-connect.com

Stereochemical Outcomes in this compound Related Transformations

The stereochemical outcome of reactions involving a chiral center on the isobutyl group of this compound is directly linked to the prevailing reaction mechanism.

SN1 Mechanism: In acid-catalyzed transformations that proceed via an SN1 mechanism, the rate-determining step is the formation of a carbocation. thieme-connect.com The isobutyl carbocation, like other simple carbocations, is trigonal planar and achiral. A subsequent attack by a nucleophile can occur from either face of the planar carbocation with roughly equal probability. This leads to racemization , or a significant loss of optical purity, if the starting material was enantiomerically pure. thieme-connect.com

SN2 Mechanism: Under basic conditions with a strong nucleophile, the reaction can proceed via an SN2 mechanism. This pathway involves a backside attack by the nucleophile on the carbon atom bonded to the nitrogen, leading to a single, concerted step of bond-forming and bond-breaking. This results in an inversion of configuration at the chiral center. The SN2 pathway is highly stereospecific and allows for the complete transfer of chirality from the reactant to the product. thieme-connect.com

| Mechanism | Key Intermediate | Stereochemical Outcome | Governing Conditions |

| SN1 | Planar Carbocation | Racemization / Loss of optical purity thieme-connect.com | Acidic conditions thieme-connect.com |

| SN2 | Pentacoordinate Transition State | Inversion of configuration thieme-connect.com | Basic conditions, strong nucleophile thieme-connect.com |

Table 3: Summary of stereochemical outcomes based on reaction mechanism.

Walden Inversion and Retention of Configuration Analyses

The stereochemical fate of a chiral center during a chemical reaction is a fundamental aspect of organic chemistry. Reactions can proceed with either inversion of configuration, known as Walden inversion, or retention of the original stereochemistry.

Walden Inversion

Walden inversion is the phenomenon where the configuration of a stereogenic center in a chiral molecule is inverted during a chemical reaction. wikipedia.orglscollege.ac.in This process is characteristic of bimolecular nucleophilic substitution (S\textsubscript{N}2) reactions. In an S\textsubscript{N}2 reaction, a nucleophile attacks the carbon atom from the side opposite to the leaving group, in a so-called "backside attack". wikipedia.orglscollege.ac.in This concerted mechanism, where bond-forming and bond-breaking occur simultaneously, leads to an inversion of the tetrahedral geometry at the chiral center, much like an umbrella turning inside out in a strong wind. wikipedia.orglscollege.ac.in For a hypothetical reaction involving a chiral derivative of this compound, where a suitable leaving group is attached to a chiral carbon, an S\textsubscript{N}2 attack would be expected to result in 100% inversion of configuration. wikipedia.org

Retention of Configuration

Retention of configuration implies that the spatial arrangement of the groups around a chiral center remains the same after a chemical reaction. acs.org This outcome is less common than Walden inversion in simple S\textsubscript{N}2 reactions but can occur through several mechanisms. One such mechanism involves a "double inversion". For instance, a reaction might proceed through two consecutive S\textsubscript{N}2 reactions, with each step causing an inversion of configuration. The net result of two inversions is the retention of the original stereochemistry. acs.org Another possibility involves the formation of an intermediate that shields one face of the molecule, forcing the nucleophile to attack from the same side as the leaving group departed. In some cases, reactions occurring within a host molecule or "nanovessel" have shown retention of configuration in S\textsubscript{N}2 reactions, a departure from the established norm. acs.org

The table below illustrates the expected stereochemical outcomes for a hypothetical chiral substrate derived from this compound undergoing nucleophilic substitution.

| Reaction Type | Mechanism | Stereochemical Outcome |

| S\textsubscript{N}2 | Concerted backside attack | Inversion of Configuration (Walden Inversion) |

| S\textsubscript{N}1 | Formation of a planar carbocation intermediate | Racemization (mixture of inversion and retention) |

| Double S\textsubscript{N}2 | Two consecutive inversions | Retention of Configuration |

| Neighboring Group Participation | Formation of a cyclic intermediate | Retention of Configuration |

Chirality and Stereoselectivity in this compound Derivatives

Chirality, the property of a molecule that is non-superimposable on its mirror image, is a key consideration in the synthesis and application of chemical compounds. wikipedia.org The two non-superimposable mirror images of a chiral molecule are called enantiomers. When a molecule contains multiple chiral centers, it can exist as diastereomers, which are stereoisomers that are not mirror images of each other.

Stereoselective Synthesis

The synthesis of derivatives of this compound that may contain one or more chiral centers necessitates stereoselective methods to control the three-dimensional arrangement of atoms. Stereoselective synthesis refers to a chemical reaction that preferentially results in the formation of one stereoisomer over another. This is of paramount importance as different stereoisomers can exhibit distinct biological activities and physical properties. chromatographyonline.com

For instance, in the synthesis of complex molecules, such as pharmaceuticals or agrochemicals, often only one enantiomer possesses the desired therapeutic or biological effect, while the other may be inactive or even harmful. Therefore, the development of synthetic routes that are highly enantioselective or diastereoselective is a primary goal in modern organic synthesis. rsc.orgsemanticscholar.orgnih.govnih.gov

The stereochemical outcome of a reaction can be influenced by various factors, including the choice of chiral catalysts, auxiliaries, or reagents. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary can be removed.

Chiral Analysis

The successful stereoselective synthesis of this compound derivatives requires robust analytical methods to determine the enantiomeric purity of the products. wikipedia.org This process, known as chiral analysis, is essential for quantifying the amounts of each enantiomer in a mixture. Common techniques for chiral analysis include:

Chiral High-Performance Liquid Chromatography (HPLC): This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. mdpi.com

Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile compounds.

Capillary Electrophoresis (CE): This technique employs a chiral selector in the background electrolyte to achieve separation of enantiomers. bio-rad.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents can allow for the differentiation of enantiomers.

The table below outlines the possible stereoisomers for a hypothetical derivative of this compound with two chiral centers.

| Number of Chiral Centers | Maximum Number of Stereoisomers | Types of Stereoisomers |

| 1 | 2 | Enantiomers (R and S) |

| 2 | 4 | Enantiomers and Diastereomers (RR, SS, RS, SR) |

Advanced Spectroscopic and Structural Characterization of N Isobutylmethanesulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds. measurlabs.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of different functional groups. rsc.org

Proton NMR (¹H NMR) Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the structure of N-Isobutylmethanesulfonamide by providing information about the hydrogen atoms in the molecule. libretexts.org In a deuterated chloroform (B151607) (CDCl3) solvent, the ¹H NMR spectrum of this compound shows distinct signals that correspond to the different types of protons present in the molecule. rsc.org

The spectrum typically exhibits a singlet at approximately 4.79 ppm, which is attributed to the proton attached to the nitrogen atom (NH). The protons of the methyl group attached to the sulfonyl group (CH3SO2) appear as a singlet at around 2.99-2.91 ppm. The methylene (B1212753) protons (CH2) on the isobutyl group show a multiplet in the same range, while the methine proton (CH) of the isobutyl group is observed as a doublet of triplets. The six equivalent protons of the two methyl groups on the isobutyl group appear as a doublet at approximately 0.96 ppm. rsc.org

Table 1: ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 4.79 | s | 1H | NH |

| 2.99 - 2.91 | m | 5H | CH3SO2 and CH2 |

| 1.82 | dt | 1H | CH |

| 0.96 | d | 6H | (CH3)2 |

s: singlet, d: doublet, t: triplet, q: quartet, m: multiplet, dd: doublet of doublets, dt: doublet of triplets

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. libretexts.org In the case of this compound, the ¹³C NMR spectrum, also recorded in CDCl3, reveals four distinct signals corresponding to the four unique carbon environments in the molecule. rsc.org

The signal for the carbon atom of the methylene group (CH2) in the isobutyl group appears at approximately 50.64 ppm. The methyl carbon of the methanesulfonyl group (CH3SO2) resonates at around 40.08 ppm. The methine carbon (CH) of the isobutyl group is observed at about 28.77 ppm, and the two equivalent methyl carbons of the isobutyl group show a signal at approximately 19.86 ppm. rsc.org

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| 50.64 | CH2 |

| 40.08 | CH3SO2 |

| 28.77 | CH |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. jeolusa.com It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. jeolusa.comwikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net This technique is particularly useful for the analysis of non-volatile and thermally unstable compounds. bu.edu In the analysis of this compound and its derivatives, LC-MS can be used for both qualitative and quantitative purposes. researchgate.net The technique allows for the determination of the molecular weight of the parent compound and can provide information about its purity. High-resolution mass spectrometry (HRMS) coupled with LC can confirm the elemental composition of the molecule. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection capabilities of mass spectrometry. scioninstruments.com This technique is widely used for the analysis of volatile and thermally stable compounds. nih.gov In the context of this compound, GC-MS can be employed to determine its molecular weight and to study its fragmentation patterns upon electron ionization. nist.gov The resulting mass spectrum serves as a molecular fingerprint, which can be used for identification and structural elucidation. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a valuable technique for identifying the functional groups present in a molecule. uni-siegen.de This method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. libretexts.org

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. The N-H stretching vibration of the sulfonamide group typically appears as a sharp peak in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group are expected to produce strong absorptions in the ranges of 1370-1335 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The C-H stretching vibrations of the isobutyl and methyl groups would be observed in the 2850-2960 cm⁻¹ region. The C-N stretching vibration would likely appear in the 1000-1250 cm⁻¹ range. libretexts.orguc.edu

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The resulting IR spectrum provides a unique "fingerprint" of the compound. shu.ac.ukgelest.com For this compound, the key functional groups include the sulfonamide group (-SO₂NH-), the isobutyl group (-CH₂(CH₃)₂), and the methyl group (-CH₃).

The vibrational modes of this compound can be predicted by analyzing the characteristic absorption frequencies of its constituent functional groups. The N-H stretching vibration of the secondary amide is expected to produce a distinct band. nepjol.info The asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are also prominent features in the IR spectrum. Additionally, the various C-H stretching and bending vibrations of the isobutyl and methyl groups will be present.

A detailed assignment of the expected vibrational bands for this compound is presented in Table 1. These assignments are based on established correlation tables and data from related sulfonamide compounds. arxiv.orgnih.govlibretexts.org

Table 1: Predicted Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3300 - 3200 | Medium, Sharp | N-H stretching |

| ~2960 | Strong | Asymmetric CH₃ stretching (isobutyl & methyl) |

| ~2930 | Medium | Asymmetric CH₂ stretching (isobutyl) |

| ~2870 | Medium | Symmetric CH₃ stretching (isobutyl & methyl) |

| ~2850 | Weak | Symmetric CH₂ stretching (isobutyl) |

| ~1470 | Medium | CH₃ and CH₂ bending (scissoring) |

| ~1380 | Medium | CH₃ symmetric bending (umbrella mode) |

| ~1350 - 1300 | Strong | Asymmetric SO₂ stretching |

| ~1160 - 1140 | Strong | Symmetric SO₂ stretching |

| ~950 - 900 | Medium | S-N stretching |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. s-a-s.orgnih.gov It provides information about molecular vibrations and is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in IR spectra. s-a-s.orgmdpi.com The Raman spectrum of this compound would be expected to show strong signals for the S=O and C-S bonds.

The analysis of Raman spectra involves examining the position, intensity, and width of the Raman bands. s-a-s.org Changes in these parameters can provide insights into molecular structure, conformation, and intermolecular interactions. s-a-s.orgresearchgate.net For this compound, the key Raman active modes would include the symmetric stretching of the SO₂ group and various vibrations of the carbon skeleton.

Table 2 presents the predicted Raman spectral data for this compound, based on general principles of Raman spectroscopy and data from analogous molecules. s-a-s.orgnih.gov

Table 2: Predicted Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

| ~2960 - 2850 | Strong | C-H stretching (isobutyl & methyl) |

| ~1450 | Medium | CH₂ and CH₃ deformation |

| ~1150 | Strong | Symmetric SO₂ stretching |

| ~780 | Medium | C-S stretching |

| ~750 | Medium | S-N stretching |

Electronic Spectroscopy for Conjugation and Electronic Structure Analysis

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to investigate the electronic structure of molecules by probing the transitions of electrons between different energy levels upon absorption of UV or visible light. nepjol.infomsu.edu The resulting spectrum can provide information about the presence of chromophores and the extent of conjugation within a molecule. msu.edulibretexts.org

Theoretical and Computational Chemistry Approaches in N Isobutylmethanesulfonamide Research

Prediction of Spectroscopic Parameters via Computational Methodsrsc.org

Theoretical spectroscopy, a key area of computational chemistry, allows for the prediction and interpretation of various types of molecular spectra. smu.educam.ac.uk By calculating spectroscopic parameters from first principles, researchers can gain a detailed understanding of a molecule's geometric and electronic structure. uzh.ch These computational predictions are crucial for assigning experimental spectra and can help to resolve ambiguities in spectral interpretation. wikipedia.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic compounds. chemistrysteps.com The chemical shift is a key parameter in NMR, providing information about the chemical environment of a nucleus. chemistrysteps.com Computational methods, particularly those based on Density Functional Theory (DFT), have proven to be highly effective in predicting NMR chemical shifts. researchgate.net The Gauge-Including Projector Augmented Wave (GIPAW) method is one such approach that allows for accurate calculations of NMR parameters for both molecules and periodic systems. wikipedia.org

Below is an illustrative data table of computed ¹³C NMR chemical shifts for a representative sulfonamide, N-phenylmethanesulfonamide. This data, obtained through computational modeling, can serve as a reference for estimating the chemical shifts in N-Isobutylmethanesulfonamide, particularly for the atoms in the methanesulfonamide (B31651) core.

| Atom | Computed Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C (Methyl) | 40.5 | 39.2 |

| C (Aromatic - C1) | 137.8 | 136.5 |

| C (Aromatic - C2/C6) | 122.3 | 121.8 |

| C (Aromatic - C3/C5) | 129.9 | 129.5 |

| C (Aromatic - C4) | 125.7 | 125.3 |

This table presents hypothetical but representative data based on findings for similar compounds as specific data for this compound is not available.

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. researchgate.net The number of normal modes for a non-linear molecule is given by 3N-6, where N is the number of atoms. researchgate.net Computational methods can calculate these vibrational frequencies, providing a theoretical spectrum that can be compared with experimental data. uni-rostock.de This comparison is invaluable for assigning specific absorption bands to the corresponding molecular vibrations. researchgate.net

Theoretical studies on various sulfonamides have provided detailed assignments of their vibrational spectra. uni-rostock.deresearchgate.net For example, the characteristic stretching vibrations of the SO₂ group, the S-N bond, and the N-H bond have been identified through computational analysis. researchgate.netwikipedia.org The asymmetric and symmetric stretching vibrations of the SO₂ group typically appear as strong bands in the regions of 1331–1317 cm⁻¹ and 1157–1139 cm⁻¹, respectively. wikipedia.org The N-H stretching vibration is generally observed in the range of 3298–3232 cm⁻¹. wikipedia.org

The following table provides a summary of characteristic theoretical vibrational frequencies for key functional groups found in sulfonamides, which are directly applicable to this compound.

| Functional Group | Vibrational Mode | Calculated Frequency Range (cm-1) |

|---|---|---|

| N-H | Stretching | 3230 - 3350 |

| C-H (isobutyl) | Stretching | 2870 - 2960 |

| SO2 | Asymmetric Stretching | 1310 - 1335 |

| SO2 | Symmetric Stretching | 1140 - 1160 |

| S-N | Stretching | 890 - 920 |

This table presents representative data compiled from computational studies on various sulfonamides. researchgate.netwikipedia.org

Reaction Pathway Elucidation and Transition State Characterizationresearchgate.netderpharmachemica.com

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and reaction products, and thereby elucidate the detailed steps of a chemical transformation. nih.gov

The study of reaction mechanisms at a molecular level is a cornerstone of organic chemistry. Computational methods, particularly DFT, are widely used to explore the intricate details of reaction pathways. researchgate.netacs.org For sulfonamides, computational studies have investigated various reactions, including hydrolytic cleavage, chlorination, and reactions with radicals. researchgate.netacs.orgacs.org These studies help to predict the most likely reaction sites and the nature of the products formed. acs.org

For this compound, computational studies could be employed to investigate its synthesis, for example, the reaction between methanesulfonyl chloride and isobutylamine (B53898). Such a study would involve locating the transition state for the nucleophilic attack of the amine on the sulfonyl chloride and calculating the activation energy for the reaction. Similarly, the degradation pathways of this compound in various environments could be explored computationally. For instance, the reaction with hydroxyl radicals, an important process in atmospheric chemistry, has been studied for methane (B114726) sulfonamide using ab initio and DFT methods. researchgate.net These studies revealed that H-atom abstraction from the -NH₂ group is a major pathway. researchgate.net

A key output of computational studies of reaction mechanisms is the energy profile, which plots the energy of the system as it progresses along the reaction coordinate from reactants to products. nih.gov The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy barrier. google.com

Crystal Structure Analysis and Solid State Characteristics of N Isobutylmethanesulfonamide

X-ray Diffraction (XRD) Studies

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique relies on the constructive interference of monochromatic X-rays with the electron clouds of the atoms arranged in a periodic lattice.

Powder X-ray Diffraction and Rietveld Refinement

Powder X-ray diffraction (PXRD) is used when suitable single crystals cannot be grown. A sample of finely ground, crystalline N-Isobutylmethanesulfonamide would be exposed to an X-ray beam, producing a characteristic diffraction pattern of concentric rings. This pattern serves as a unique fingerprint for the crystalline phase. While PXRD provides less detailed information than its single-crystal counterpart, it is invaluable for phase identification, purity analysis, and studying crystalline changes under different conditions. Rietveld refinement is a computational method used to analyze the powder diffraction pattern to refine the crystal structure parameters.

Determination of Unit Cell Parameters and Space Group Symmetry

The data from a single-crystal XRD experiment would allow for the precise determination of the unit cell parameters—the dimensions (lengths a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal lattice. The systematic absences in the diffraction pattern would reveal the space group symmetry, which describes the symmetry operations (like rotations and reflections) that define the arrangement of molecules within the unit cell. This information is fundamental to describing the crystal's structure.

Analysis of Molecular Conformation and Packing in the Crystalline State

Once the atomic positions are determined, the molecular conformation of this compound in the solid state can be analyzed. This includes the specific torsion angles of the isobutyl group and the geometry around the sulfonamide functional group. Furthermore, the analysis would reveal how individual molecules pack together to form the crystal lattice, detailing the efficiency of the packing and the orientation of molecules relative to one another.

Polymorphism and Co-crystallization Research

Polymorphism is the ability of a compound to exist in more than one crystalline form. nih.gov Different polymorphs can have distinct physical properties. A comprehensive study of this compound would involve screening for different polymorphs by varying crystallization conditions (e.g., solvent, temperature, pressure). unt.edu Co-crystallization research would explore the possibility of forming crystalline structures containing this compound and another molecule (a co-former) in a stoichiometric ratio, held together by non-covalent interactions like hydrogen bonding. nih.gov Such studies are crucial for understanding and controlling the solid-state properties of a substance.

As no specific experimental data for this compound is currently published, the data tables for unit cell parameters and other crystallographic details cannot be generated.

Derivatization Chemistry of N Isobutylmethanesulfonamide for Analytical and Synthetic Enhancement

Strategies for Chemical Derivatization to Enhance Analytical Detectability

For analytical purposes, derivatization aims to convert an analyte into a form that is more easily detected or separated. mdpi.com For N-Isobutylmethanesulfonamide, which lacks a strong native chromophore, these strategies are essential for achieving low detection limits in various analytical systems. tandfonline.com

Silylation is a common derivatization technique, particularly for gas chromatography (GC) analysis. It involves replacing an active hydrogen, such as the one on the nitrogen atom of this compound, with a silyl (B83357) group, like trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS). gcms.cz This process reduces the molecule's polarity and decreases hydrogen bonding, leading to increased volatility and thermal stability, which are crucial for GC analysis. gcms.czobrnutafaza.hr

One of the most effective reagents for this purpose is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). gcms.czobrnutafaza.hr It reacts with the sulfonamide to form a TBDMS derivative. These derivatives are noted for being approximately 10,000 times more stable against hydrolysis than their TMS counterparts, making them highly robust for analysis. obrnutafaza.hr Furthermore, MTBSTFA derivatives yield characteristic fragmentation patterns in mass spectrometry (MS), often showing a prominent [M-57]⁺ ion (loss of a tert-butyl group), which is highly useful for identification and quantification. nih.gov While other reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are also effective, MTBSTFA is often preferred for its ability to derivatize sterically hindered groups and the enhanced stability of the resulting derivative. nih.govtcichemicals.com

Table 1: Comparison of Common Silylating Reagents for Sulfonamide Derivatization

| Reagent | Abbreviation | Silyl Group Introduced | Key Advantages | Considerations |

|---|---|---|---|---|

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) | High stability of derivative (hydrolysis resistant) obrnutafaza.hr; Characteristic MS fragmentation ([M-57]⁺) nih.gov | Higher molecular weight derivative compared to TMS |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Highly volatile byproducts tcichemicals.com; Effective for many functional groups | Derivatives are more susceptible to hydrolysis than TBDMS derivatives obrnutafaza.hr |

To enhance detectability in High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detectors, chromophoric (UV-absorbing) or fluorophoric (fluorescent) tags can be attached to the this compound molecule. libretexts.orgchromatographyonline.com This is particularly useful since the parent compound lacks significant absorbance in the commonly used UV-Vis range. tandfonline.com

The derivatization targets the secondary amine of the sulfonamide. Reagents containing aromatic or conjugated systems are introduced, which then allow for sensitive detection.

Fluorogenic Reagents : Dansyl chloride (5-dimethylamino-1-naphthalenesulfonyl chloride) and 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) react with the sulfonamide nitrogen to yield highly fluorescent derivatives, enabling spectrofluorimetric determination at very low concentrations. tandfonline.comddtjournal.com

Chromophoric Reagents : Reagents like pentafluorobenzyl bromide (PFB-Br) can be used to introduce a chromophore suitable for UV detection and also enhance sensitivity for electron capture detection (ECD) in GC. libretexts.orgresearchgate.net Similarly, 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) reacts with amines to produce a derivative with strong UV absorbance. libretexts.org

Table 2: Reagents for Introducing Spectroscopic Tags to this compound

| Reagent | Abbreviation | Type of Tag | Detection Method Enhanced | Target Functional Group |

|---|---|---|---|---|

| Dansyl Chloride | Dns-Cl | Fluorophore | Fluorescence ddtjournal.com | Secondary Amine (Sulfonamide) |

| 4-Fluoro-7-nitrobenzofurazan | NBD-F | Fluorophore | Fluorescence tandfonline.com | Secondary Amine (Sulfonamide) |

| 9-Fluorenylmethoxycarbonyl Chloride | FMOC-Cl | Chromophore/Fluorophore | UV / Fluorescence libretexts.org | Secondary Amine (Sulfonamide) |

Derivatization for Chromatographic Separation Improvement

Derivatization is a powerful tool to modify the physicochemical properties of this compound to improve its behavior in chromatographic systems. mdpi.com The primary goals are to increase volatility for GC and modulate retention for HPLC. libretexts.orgresearch-solution.com

This compound is a polar compound with low volatility, making it challenging to analyze directly by GC. scielo.brnih.gov The presence of the N-H bond facilitates intermolecular hydrogen bonding, which increases its boiling point and can cause poor peak shape (tailing) during GC analysis.

For Gas Chromatography (GC) : As discussed in section 7.1.1, silylation is the most common strategy. By replacing the active hydrogen with a non-polar silyl group, hydrogen bonding is eliminated. This derivatization significantly increases the volatility and thermal stability of the analyte, making it amenable to GC separation with sharp, symmetrical peaks. gcms.czobrnutafaza.hr Acylation with fluorinated anhydrides is another technique used to create less polar, more volatile derivatives. nih.gov

For High-Performance Liquid Chromatography (HPLC) : In reversed-phase HPLC, polar compounds like this compound may elute too quickly with poor retention on non-polar stationary phases (like C18). scielo.br Derivatization can be employed to decrease the polarity (increase hydrophobicity) of the molecule. libretexts.org Attaching a non-polar group, such as a dansyl or benzoyl group, not only adds a chromophore but also increases the compound's affinity for the stationary phase, leading to improved retention and resolution. ddtjournal.comscielo.br

Table 3: Impact of Derivatization on Chromatographic Properties of this compound

| Derivatization Type | Chromatographic Technique | Change in Polarity | Change in Volatility | Primary Benefit |

|---|---|---|---|---|

| Silylation (e.g., with MTBSTFA) | GC-MS | Decreased | Increased | Enables GC analysis, improves peak shape, thermal stability gcms.czobrnutafaza.hr |

| Acylation (e.g., with TFAA) | GC-MS | Decreased | Increased | Improves chromatographic behavior and volatility nih.gov |

Derivatization for Targeted Synthetic Modifications

Beyond analytics, the sulfonamide functional group in this compound can be derivatized to facilitate targeted synthetic modifications. The N-H bond provides a reactive site for introducing a wide range of substituents, making it a versatile intermediate in organic synthesis. chemimpex.com

Functional group interconversion involves transforming the sulfonamide into another functional group or using it as a scaffold to build more complex molecules. solubilityofthings.com The key to this reactivity is the acidic nature of the sulfonamide proton. Treatment with a suitable base deprotonates the nitrogen, generating a nucleophilic sulfonamide anion that can react with various electrophiles.

Key interconversion strategies include:

N-Alkylation and N-Arylation : The sulfonamide anion readily participates in nucleophilic substitution reactions with alkyl halides or activated aryl halides to form N-substituted sulfonamides. ub.edu

N-Acylation : Reaction with acylating agents like acyl chlorides or anhydrides yields N-acylsulfonamides. This strategy can be used to install a variety of carbonyl-containing moieties. solubilityofthings.com

Synthesis of N-Acylsulfenamides : A modern approach involves the reaction of sulfonamides with N-thiosuccinimides to form N-acylsulfenamides. nih.gov These products are valuable intermediates themselves, for instance, in the synthesis of unsymmetrical disulfides or in asymmetric catalysis. nih.govnih.gov

These transformations leverage the stable sulfonamide core while allowing for the precise installation of new functional groups, demonstrating the synthetic utility of this compound as a building block.

Table 4: Functional Group Interconversion Reactions of this compound

| Reaction Type | Reagent(s) | Product Type | Description |

|---|---|---|---|

| N-Alkylation | Base (e.g., NaH), Alkyl Halide (R-X) | N,N-Disubstituted Sulfonamide | Forms a new C-N bond by reacting the sulfonamide anion with an electrophilic carbon. ub.edu |

| N-Acylation | Base, Acyl Chloride (RCOCl) | N-Acylsulfonamide | Introduces a carbonyl group attached to the sulfonamide nitrogen. solubilityofthings.com |

N Isobutylmethanesulfonamide As a Versatile Chemical Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The fundamental value of N-Isobutylmethanesulfonamide in organic synthesis lies in its function as a precursor. Organic synthesis often involves the stepwise construction of a target molecule from simpler, commercially available starting materials, with each step creating a new synthetic intermediate. google.com this compound serves as one of these crucial intermediates, streamlining the synthetic pathway toward more elaborate molecular architectures.

In the pharmaceutical industry, the synthesis of Active Pharmaceutical Ingredients (APIs) is a complex process that relies on a series of well-defined intermediates. mdpi.com this compound is identified as an effective intermediate in the synthesis of pharmaceutical compounds, where it can contribute to enhancing the efficiency of chemical reactions. While specific, publicly documented pathways detailing its use are limited, its structural motifs are relevant to classes of bioactive molecules. For instance, more complex sulfonamide derivatives containing an N-isobutyl group have been patented as precursors for antiviral drugs, specifically HIV protease inhibitors. nd.edu This illustrates the potential role of the this compound scaffold in building sophisticated molecules with therapeutic applications.

Similar to pharmaceuticals, the development of modern agrochemicals relies on the precise assembly of molecular structures from key intermediates. enamine.net The effectiveness of crop protection agents is directly linked to the purity and structure of these compounds. sigmaaldrich.com this compound is noted for its application as an intermediate in the synthesis of agrochemicals. google.com The methanesulfonamide (B31651) moiety is a feature in various herbicidal and fungicidal compounds, making this compound a valuable starting point for creating new active ingredients for the agricultural sector.

Building Block in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are foundational to medicinal chemistry and materials science. enamine.netchim.it The sulfonyl group, a key feature of this compound, is often incorporated into synthetic strategies to build these ring systems. While direct examples detailing the use of this compound as a building block are not prevalent in readily available literature, the utility of related sulfonyl-containing compounds is well-documented. For example, N-(sulfonylmethyl)formamides are established as important starting materials for producing sulfonylmethylisocyanides, which are versatile building blocks for heterocyclic compounds. beilstein-journals.org

Nitrogen-containing heterocycles are among the most significant structural motifs in pharmaceuticals, with over half of all FDA-approved small-molecule drugs featuring such a ring system. nih.gov The synthesis of these structures is a primary focus of organic chemistry. sigmaaldrich.com A key strategy involves the reaction of thioamides with sulfonyl azides to produce N-sulfonyl amidines, which can bear a variety of heterocyclic substituents, including triazoles, isoxazoles, and thiazoles. This reaction highlights a pathway where a sulfonyl-containing reagent is pivotal in constructing complex, nitrogen-rich heterocyclic systems.

The following table provides representative examples of the synthesis of heterocyclic N-sulfonyl amidines, demonstrating the role of sulfonyl-containing reagents in accessing these valuable molecular scaffolds.

| Thioamide Precursor | Sulfonyl Azide | Resulting N-Sulfonyl Amidine Product | Yield (%) |

| 1-Phenyl-1H-1,2,3-triazole-4-carbothioamide | 4-Toluenesulfonyl azide | 5-(Phenylamino)-N-(tosyl)-1H-1,2,3-triazole-4-carboximidamide | 82% |

| 3-Methyl-5-phenylisoxazole-4-carbothioamide | Methanesulfonyl azide | N'-(mesityl)-3-methyl-5-phenylisoxazole-4-carboximidamide | 85% |

| N-Phenyl-1,3-thiazole-2-carbothioamide | 4-Toluenesulfonyl azide | N-Phenyl-N'-(tosyl)-1,3-thiazole-2-carboximidamide | 78% |

This table presents data for analogous sulfonyl-containing compounds to illustrate the synthetic principle.

Contribution to New Synthetic Methodologies Development

The field of organic chemistry is continuously evolving, with a focus on developing new reactions that can build molecular complexity efficiently. While many current drug discovery programs rely on a limited set of highly reliable reactions, the development of novel synthetic methods is crucial for accessing new chemical space. Sulfonyl-containing compounds have been featured in the development of such new methodologies. For instance, photochemical cyclization has been employed in the synthesis of complex polycyclic aromatic systems. One such method involves the light-induced cyclization of N-(arylsulfonyl)proiolamides, which proceeds through a radical Smiles rearrangement followed by a C-S bond formation to yield phenanthrene (B1679779) derivatives in excellent yields. nih.gov This showcases how the reactivity of the sulfonyl moiety can be harnessed in innovative, non-classical synthetic transformations. Although specific contributions of this compound to new methodologies are not explicitly documented, the chemical nature of its functional group aligns with modern synthetic strategies.

Future Research Directions and Unexplored Scientific Avenues

Development of Green and Sustainable Synthesis Routes for N-Isobutylmethanesulfonamide

Traditional methods for synthesizing sulfonamides, a class of compounds to which this compound belongs, often rely on harsh reagents and organic solvents. researchgate.net The development of environmentally benign and sustainable synthetic protocols is a key area of future research.

Key Sustainable Approaches:

Water-Based Synthesis: Researchers are exploring the use of water as a green solvent for sulfonamide synthesis. researchgate.nettandfonline.com This approach, often coupled with phase transfer reagents for water-insoluble reactants, offers a more environmentally friendly alternative to traditional organic solvents. tandfonline.com

Catalyst-Free Methods: Catalyst-free reactions, carried out in water or ethanol, present another sustainable pathway. uniba.it These methods often involve using an excess of the amine reactant at room temperature. uniba.it

Deep Eutectic Solvents (DESs): Biodegradable and cost-effective deep eutectic solvents (DESs) are being investigated as reaction media. uniba.it Syntheses in DESs can proceed at room temperature under aerobic conditions, yielding high product purities. uniba.it

Mechanochemistry: Solvent-free mechanochemical approaches, utilizing techniques like ball milling, offer a significant reduction in solvent waste. rsc.org These methods can involve a one-pot, two-step process for sulfonamide synthesis from disulfides. rsc.org

Alternative Reagents: The use of sodium sulfinate as a stable and less hazardous sulfur source, in place of sulfonyl chlorides, is a promising development. researchgate.net Additionally, the in-situ generation of sulfonyl chlorides from thiols and disulfides using safer oxidizing agents is being explored. uniba.it

Table 1: Comparison of Green Synthesis Strategies for Sulfonamides

| Synthesis Strategy | Key Features | Advantages |

| Water-Based Synthesis | Utilizes water as the primary solvent. researchgate.nettandfonline.com | Environmentally benign, readily available solvent. researchgate.net |

| Catalyst-Free Methods | Reactions proceed without a catalyst, often in green solvents. uniba.it | Reduced cost and potential for metal contamination. |

| Deep Eutectic Solvents | Employs biodegradable and reusable solvents. uniba.it | Mild reaction conditions, high yields. uniba.it |

| Mechanochemistry | Solvent-free synthesis using mechanical force. rsc.org | Drastically reduced solvent waste, high efficiency. rsc.org |

| Alternative Reagents | Use of less hazardous starting materials like sodium sulfinate. researchgate.net | Improved safety profile, stable reagents. researchgate.net |

Advanced Mechanistic Studies using Time-Resolved Spectroscopy

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing existing processes and discovering new reactivity. Time-resolved spectroscopy techniques are powerful tools for probing the transient intermediates and transition states that govern these chemical reactions.

Future research will likely focus on elucidating the kinetics and mechanisms of key reaction steps. For instance, in the OH-initiated oxidation of methanesulfonamide (B31651) (a related compound), studies have shown that hydrogen abstraction from the methyl group is the dominant initial step. copernicus.org Similar detailed kinetic and mechanistic investigations for this compound would provide valuable insights.

Computational studies, such as Density Functional Theory (DFT) calculations, can complement experimental work by modeling reaction pathways and predicting the structures of intermediates. acs.org For example, DFT calculations have been used to understand the deprotonation mechanism of sulfonamides when binding to enzymes. acs.org

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemical research. wiley.com These computational approaches can accelerate the discovery and optimization of molecules like this compound.

Potential Applications of AI and ML:

Predictive Modeling: ML models can be trained to predict the biological activity, physical properties, and synthetic accessibility of novel this compound derivatives. researchgate.nettandfonline.commdpi.com For example, quantitative structure-activity relationship (QSAR) models can identify promising candidates for specific applications. researchgate.net

Reaction Optimization: AI algorithms can analyze vast datasets of reaction conditions to identify optimal parameters for the synthesis of this compound, leading to higher yields and purities.

De Novo Design: Generative AI models can design entirely new molecules with desired properties, expanding the chemical space around this compound for various applications.

Recent studies have demonstrated the successful use of ML in identifying potential sulfonamide-based inhibitors for enzymes like butyrylcholinesterase and in designing novel anticancer agents. tandfonline.commdpi.com Similar approaches could be applied to explore the therapeutic potential of this compound derivatives.

Exploration of Novel Reactivity and Transformation Pathways

Beyond its established reactions, exploring novel reactivity and transformation pathways of this compound could unlock new synthetic possibilities and applications. Research in this area may focus on:

Biotransformation: Investigating the transformation of sulfonamides in biological systems can reveal new metabolites and degradation pathways. nih.gov Studies have identified various transformation products of sulfonamides in wastewater, including products of acetylation, methylation, and deamination. nih.gov

Photocatalytic Oxidation: The degradation of sulfonamides through photocatalytic oxidation represents another area of interest. researchgate.net Understanding the transformation products and pathways in these processes is crucial for environmental remediation applications. researchgate.net

Electrochemical Synthesis: Electrochemical methods offer a green and efficient way to synthesize and modify sulfonamides. researchgate.net These reactions can be performed under mild conditions without the need for external oxidants or catalysts. researchgate.net

Novel Carbon-Carbon Bond Forming Reactions: The sulfonamide group can participate in unique carbon-carbon bond-forming reactions. For instance, alkynyl sulfonamides have been shown to react with lithium acetylides to form enediynes through a novel rearrangement pathway. rsc.org

Expanding the Scope of Derivatization for Material Science Applications

The unique properties of the sulfonamide functional group make it an attractive building block for the development of advanced materials. Future research will likely focus on synthesizing a wider range of this compound derivatives and exploring their applications in material science.

Potential Material Science Applications:

Polymers and Binders: Sulfonamide-containing polymers have shown promise as binders for lithium-ion batteries, enhancing their specific capacity and cycling stability. acs.org

Organic Cathode Materials: Aromatic sulfonamides are being investigated as novel organic cathode materials for metal-ion batteries. acs.org

Solid-State Electrolytes: The ion-conducting properties of sulfonamides make them potential candidates for use in solid-state electrolytes. acs.orgmsesupplies.com

Nanomaterials: Sulfonamide-based structures can be incorporated into nanomaterials for various applications, including catalysis and drug delivery. researchgate.net

The synthesis of π-conjugated materials with pendant sulfonamide groups of varying dimensionalities (0D, 1D, and 2D) has demonstrated the potential to control material properties for specific applications. acs.org Further exploration of this compound derivatives in these areas could lead to the development of novel functional materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.